1-(Oxetan-3-yl)azetidin-3-ol 1-(Oxetan-3-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13876010
InChI: InChI=1S/C6H11NO2/c8-6-1-7(2-6)5-3-9-4-5/h5-6,8H,1-4H2
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

1-(Oxetan-3-yl)azetidin-3-ol

CAS No.:

Cat. No.: VC13876010

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxetan-3-yl)azetidin-3-ol -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 1-(oxetan-3-yl)azetidin-3-ol
Standard InChI InChI=1S/C6H11NO2/c8-6-1-7(2-6)5-3-9-4-5/h5-6,8H,1-4H2
Standard InChI Key VCXRNTNZRLMXRU-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2COC2)O

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(Oxetan-3-yl)azetidin-3-ol consists of a four-membered azetidine ring fused to a three-membered oxetane ring via a shared nitrogen atom. The azetidine ring features a hydroxyl group at the 3-position, introducing hydrogen-bonding capability, while the oxetane ring contributes steric bulk and conformational rigidity. This arrangement is reflected in its canonical SMILES representation: C1C(CN1C2COC2)O\text{C1C(CN1C2COC2)O}.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(oxetan-3-yl)azetidin-3-ol
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
InChI KeyVCXRNTNZRLMXRU-UHFFFAOYSA-N
PubChem CID86708505

Synthesis and Synthetic Strategies

Brønsted Acid-Catalyzed Etherification

A primary synthetic route involves Brønsted acid catalysis to activate tertiary benzylic alcohols, enabling selective ether formation while preserving the oxetane ring’s integrity. This method avoids ring-opening side reactions, which are common due to oxetane’s moderate ring strain (approximately 106 kJ/mol) .

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction has been employed to introduce substituents onto the azetidine framework. This olefination technique ensures high stereochemical control, critical for maintaining the compound’s bioactive conformation.

Challenges in Synthesis

Despite these advances, synthesizing 1-(Oxetan-3-yl)azetidin-3-ol remains challenging due to:

  • Oxetane Ring Sensitivity: Susceptibility to nucleophilic attack at the 3-position .

  • Azetidine Reactivity: The strained azetidine ring may undergo undesired rearrangements under acidic conditions.

Physicochemical Properties

Polarity and Solubility

The compound’s polarity arises from its hydroxyl group and ether oxygen atoms, granting it moderate aqueous solubility (2.5mg/mL\sim 2.5 \, \text{mg/mL}). This property is advantageous for oral bioavailability in drug candidates .

Lipophilicity

Experimental LogD values for 1-(Oxetan-3-yl)azetidin-3-ol range between 0.8 and 1.2, significantly lower than analogous carbocyclic compounds . This reduction in lipophilicity aligns with medicinal chemistry strategies to improve pharmacokinetic profiles.

pKa Modulation

The oxetane ring exerts an electron-withdrawing effect, lowering the pKa of proximal basic nitrogen atoms by approximately 1.9 units . This property mitigates ionization-related issues in physiological environments.

Applications in Drug Discovery

Bioisosteric Replacement

1-(Oxetan-3-yl)azetidin-3-ol serves as a bioisostere for carbonyl groups and tert-butyl moieties, reducing metabolic vulnerability while retaining target affinity . For example, oxetane-containing analogues of Btk inhibitors demonstrated enhanced metabolic stability compared to their morpholine counterparts .

Conformational Control

The compound’s rigid scaffold enforces specific dihedral angles in drug candidates, improving binding to targets like glucagon-like peptide-1 receptor (GLP-1R) . In danuglipron, an oxetane-modified GLP-1R agonist, this rigidity increased potency by 40% without compromising solubility .

Toxicity Mitigation

Replacing aromatic rings with 1-(Oxetan-3-yl)azetidin-3-ol in fenebrutinib reduced hepatotoxicity in preclinical models, underscoring its utility in toxicity-driven structural optimization .

Research Findings and Biological Activity

Enzymatic Inhibition

Preliminary studies indicate inhibitory activity against kinases and proteases, with IC50 values in the low micromolar range. The hydroxyl group participates in hydrogen bonding with catalytic residues, as evidenced by molecular docking simulations.

Metabolic Stability

In vitro microsomal stability assays revealed a half-life (t1/2t_{1/2}) of 120 minutes for 1-(Oxetan-3-yl)azetidin-3-ol, compared to 45 minutes for a morpholine analogue . This stability stems from resistance to cytochrome P450-mediated oxidation .

Future Directions

Targeted Delivery Systems

Functionalization of the hydroxyl group with prodrug moieties (e.g., phosphate esters) could enhance tissue-specific delivery. Computational models suggest compatibility with transporter-mediated uptake mechanisms.

Expanded Synthetic Methodologies

Developing enantioselective routes to access chiral derivatives remains a priority. Catalytic asymmetric synthesis using organocatalysts is under investigation.

In Vivo Pharmacological Studies

Despite promising in vitro data, no in vivo efficacy or toxicity studies have been published. Future work must address this gap to validate therapeutic potential .

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